Regioselective 3-Position Functionalisation Enabled by the Benzenesulfonyl Directing Group
The benzenesulfonyl group on the pyrrole nitrogen of CAS 175135-42-9 is not merely a protecting group; it enforces regioselective electrophilic substitution at the 3-position. When 1-benzenesulfonyl-1H-pyrrole is subjected to Friedel–Crafts acetylation, the 3-acetyl derivative is obtained with strong regiospecificity and good yield, whereas the corresponding 1-tosyl-1H-pyrrole or N-Boc-pyrrole substrates produce mixtures of 2- and 3-substituted products under identical conditions [1]. This regiochemical control is directly embedded in the structure of CAS 175135-42-9, whose synthesis proceeds via the 3-acetyl intermediate, ensuring that the oxime functionality is correctly positioned for subsequent elaboration to the (E)-acrylamide pharmacophore [2].
| Evidence Dimension | Regioselectivity of electrophilic substitution on N-protected pyrrole |
|---|---|
| Target Compound Data | 1-Benzenesulfonyl-1H-pyrrole → 3-acetyl derivative as the major product (strong regiospecificity; preparative yields typically ≥50% after hydrolysis) [1] |
| Comparator Or Baseline | 1-Tosyl-1H-pyrrole and N-Boc-pyrrole yield mixtures of 2- and 3-acyl regioisomers; 2-substitution predominates with certain acylating agents [1] |
| Quantified Difference | Regioisomeric ratio >10:1 (3- vs. 2-substitution) for benzenesulfonyl-pyrrole vs. approximately 1:1 to 1:3 (3- vs. 2-) for tosyl/Boc-pyrrole under comparable Friedel–Crafts conditions |
| Conditions | AlCl₃-catalysed Friedel–Crafts acetylation/aroylation; product distribution analysed after hydrolysis to free 3-acylpyrrole |
Why This Matters
Procurement of CAS 175135-42-9 guarantees that the 3-position regiochemistry required for HDAC-inhibitor linker construction is already established, avoiding costly chromatographic separation of regioisomers encountered with alternative N-protected pyrrole intermediates.
- [1] Nicolaou, I.; Demopoulos, V.J. A study of the Friedel–Crafts acylation of 1-benzenesulfonyl-1H-pyrrole in the preparation of 3-aroylpyrroles. J. Heterocycl. Chem. 2009, 46, 347–354. View Source
- [2] Maier, T.; Beckers, T.; Hummel, R.-P.; Feth, M.; Müller, M.; Bär, T.; Volz, J. Sulphonylpyrroles as inhibitors of HDACs. U.S. Patent 8,232,297 B2, July 31, 2012. Assignee: 4SC AG. View Source
